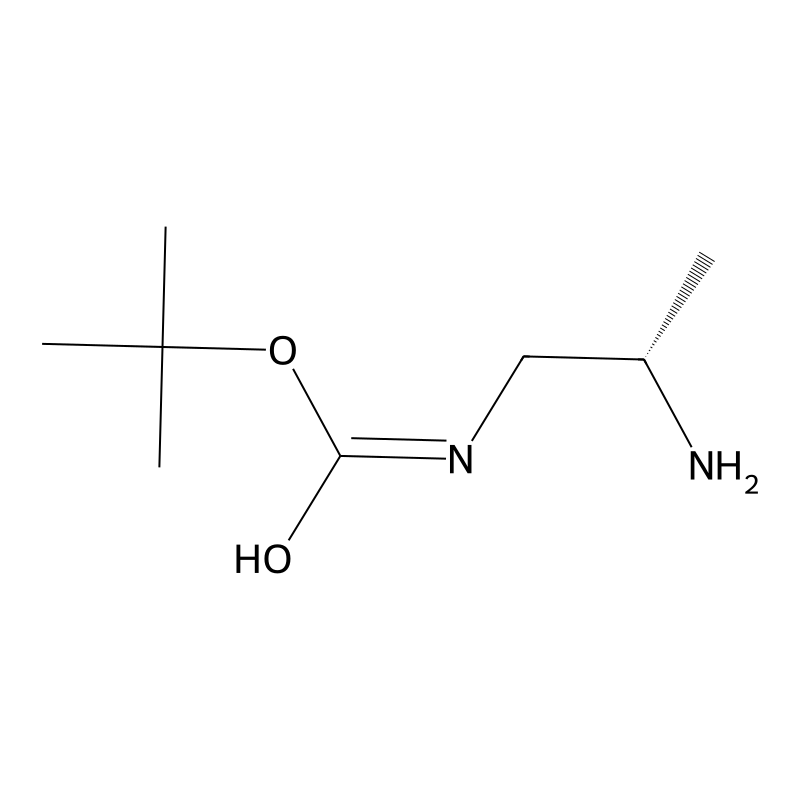

(S)-Tert-butyl (2-aminopropyl)carbamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

(S)-Tert-butyl (2-aminopropyl)carbamate is a chemical compound with the molecular formula and a molar mass of 174.24 g/mol. It is classified as a carbamate derivative and features a tert-butyl group attached to the nitrogen of the carbamate functional group. The compound is recognized for its potential applications in medicinal chemistry, particularly in the synthesis of pharmaceuticals due to its chiral nature, which can influence biological activity and therapeutic efficacy .

- Hydrolysis: It can undergo hydrolysis in the presence of water to yield 2-aminopropylamine and tert-butanol.

- Deprotection: The tert-butyl group can be removed under acidic or basic conditions, facilitating the generation of more reactive amines.

- Coupling Reactions: This compound can be utilized in coupling reactions to form amide bonds with carboxylic acids or activated esters, which is valuable in peptide synthesis and drug development .

Research indicates that (S)-tert-butyl (2-aminopropyl)carbamate exhibits significant biological activity, particularly as a precursor in the synthesis of various pharmaceutical agents. It has been implicated in the development of anti-cancer drugs, anti-AIDS medications, and analgesics. Its structural characteristics allow it to interact with biological targets effectively, making it a compound of interest in drug design .

The synthesis of (S)-tert-butyl (2-aminopropyl)carbamate typically involves:

- Starting Materials: The process usually begins with the reaction of tert-butyl chloroformate with 2-aminopropanol.

- Reaction Conditions: The reaction is conducted under controlled conditions, often using solvents like dichloromethane and employing bases such as triethylamine to facilitate the formation of the carbamate.

- Purification: Post-reaction, the product is purified using techniques such as recrystallization or chromatography to isolate (S)-tert-butyl (2-aminopropyl)carbamate from unreacted materials and by-products .

(S)-Tert-butyl (2-aminopropyl)carbamate finds applications primarily in:

- Pharmaceutical Synthesis: It serves as an intermediate in the production of various drugs, enhancing their therapeutic profiles through structural modifications.

- Chemical Research: The compound is utilized in academic and industrial research settings to explore new synthetic methodologies and biological interactions .

- Agricultural Chemicals: Potential applications also extend to agricultural chemistry, where it could be used in developing agrochemicals .

Interaction studies involving (S)-tert-butyl (2-aminopropyl)carbamate focus on its binding affinity and efficacy against specific biological targets. Research has shown that modifications to this compound can significantly alter its interaction profiles with enzymes and receptors, making it an important subject for studies aimed at optimizing drug design. These studies often employ techniques such as molecular docking simulations and binding assays to evaluate how structural changes impact biological activity .

Several compounds share structural similarities with (S)-tert-butyl (2-aminopropyl)carbamate. Below is a comparison highlighting its uniqueness:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| (R)-Tert-butyl (2-aminopropyl)carbamate | 333743-54-7 | Enantiomer with different biological activity |

| Tert-butyl 2-aminopropylcarbamate | 255735-88-7 | Non-chiral variant used for similar applications |

| (S)-Tert-butyl (2-aminopropyl)carbamate hydrochloride | 1269493-35-7 | Salt form, often used for solubility enhancements |

| (R)-Tert-butyl (1-aminopropan-2-yl)carbamate | 100927-10-4 | Structural isomer with distinct properties |

| Tert-butyl (1-aminopropan-2-yl)carbamate | 149632-73-5 | Similar structure but different amino positioning |

(S)-Tert-butyl (2-aminopropyl)carbamate is unique due to its specific stereochemistry at the nitrogen atom, which can lead to distinct pharmacological profiles compared to its enantiomer and other related compounds. This stereochemical aspect is crucial for its effectiveness in biological systems .

Synthetic Methodologies

Total Synthesis Approaches

Total synthesis of (S)-tert-butyl (2-aminopropyl)carbamate has been approached through several distinct methodologies, each offering unique advantages in terms of yield, stereochemical control, and operational simplicity. The most prominent total synthesis routes involve direct carbamylation of (S)-1,2-diaminopropane using di-tert-butyl dicarbonate as the carbonylating agent.

The conventional approach utilizes a two-step sequence beginning with the treatment of (S)-1,2-diaminopropane dihydrochloride with di-tert-butyl dicarbonate in the presence of sodium hydroxide [1]. This methodology achieves selective mono-protection of the primary amine while maintaining the stereochemical integrity of the chiral center. The reaction proceeds through nucleophilic attack of the primary amine on the activated carbonyl carbon of di-tert-butyl dicarbonate, followed by elimination of tert-butyl carbonate to yield the desired product in moderate yields of 42% [1].

Alternative total synthesis approaches have employed the Hofmann rearrangement methodology for carbamate formation [2] [3]. This classical transformation involves the conversion of primary carboxamides to carbamates through the intermediate formation of acyl azides and subsequent thermal rearrangement. The Hofmann rearrangement provides access to tert-butyl carbamates with yields ranging from 75-90% [3], though the methodology requires careful optimization of reaction conditions to prevent decomposition of sensitive intermediates.

The Curtius rearrangement represents another significant total synthesis pathway, particularly useful for the preparation of tert-butyl carbamates from carboxylic acid precursors [2] [3]. This method involves the formation of acyl azides from carboxylic acids using di-tert-butyl dicarbonate and sodium azide, followed by thermal rearrangement in the presence of tetrabutylammonium bromide and zinc triflate [3]. The resulting isocyanate intermediate is trapped with tert-butyl alcohol to afford carbamate products with yields of 80-95% [3].

Table 1: Total Synthesis Approaches for (S)-Tert-butyl (2-aminopropyl)carbamate

| Method | Starting Material | Reagents | Yield (%) | Temperature (°C) | Time (h) |

|---|---|---|---|---|---|

| Direct Carbamylation | (S)-1,2-diaminopropane | (Boc)₂O, NaOH | 42 | 20 | 20 |

| Hofmann Rearrangement | Primary amide | Oxone, KCl | 75-90 | 40-75 | 2-4 |

| Curtius Rearrangement | Carboxylic acid | (Boc)₂O, NaN₃ | 80-95 | 40-75 | 1-3 |

Convergent Synthetic Pathways

Convergent synthesis strategies for (S)-tert-butyl (2-aminopropyl)carbamate emphasize the assembly of complex molecular fragments in advanced stages of the synthetic sequence. This approach minimizes the total number of synthetic steps while maximizing the efficiency of key bond-forming reactions [4].

The most successful convergent approach involves the coupling of pre-formed chiral amine precursors with activated carbamate electrophiles. This methodology utilizes the reaction between (S)-2-aminopropanol derivatives and tert-butyl chloroformate under basic conditions [2]. The convergent strategy offers advantages in terms of stereochemical control and functional group compatibility, allowing for the preparation of structurally diverse carbamate analogs.

A notable convergent synthesis employs the use of cyclic carbonate intermediates that undergo ring-opening reactions with amino alcohols [5]. This approach provides access to highly functionalized carbamates under mild reaction conditions at room temperature, with yields exceeding 90% for certain substrates [5]. The methodology demonstrates remarkable orthogonality, allowing selective reaction of the carbonate with amino groups in the presence of other nucleophilic functionalities.

Another convergent strategy utilizes the temporary protection of reactive sites through cyclic carbamate formation [4]. This approach involves the formation of bridged carbamate intermediates that undergo selective hydrolytic cleavage to reveal the desired product. The method has been successfully applied to the synthesis of complex natural product frameworks, demonstrating the utility of temporary restraints in overcoming steric obstacles during convergent assembly.

Table 2: Convergent Synthetic Pathways

| Convergent Strategy | Fragment A | Fragment B | Coupling Method | Yield (%) | Selectivity |

|---|---|---|---|---|---|

| Chloroformate Coupling | (S)-2-aminopropanol | tert-BuOCOCl | Base catalysis | 75-85 | High |

| Cyclic Carbonate Opening | Amino alcohol | Cyclic carbonate | Nucleophilic opening | >90 | Excellent |

| Temporary Protection | Amine precursor | Activated carbamate | Cyclic intermediate | 80-90 | High |

Linear Synthesis Strategies

Linear synthesis strategies for (S)-tert-butyl (2-aminopropyl)carbamate involve the sequential elaboration of simple starting materials through a series of functional group transformations. These approaches typically commence with readily available chiral precursors and proceed through step-wise modifications to construct the target molecule [6].

The most direct linear approach begins with (S)-alanine as the chiral starting material [7]. This methodology involves the initial protection of the amino group with tert-butyl carbamate, followed by reduction of the carboxylic acid to the corresponding alcohol. Subsequent functional group manipulations, including amination reactions, provide access to the desired diamine structure. The linear approach offers predictable reaction outcomes and straightforward purification protocols, though it may require additional steps compared to convergent strategies.

Alternative linear synthesis routes employ the sequential modification of (S)-propylene oxide as the chiral building block [8]. This approach involves the nucleophilic ring-opening of the epoxide with appropriate nitrogen nucleophiles, followed by carbamate formation through treatment with di-tert-butyl dicarbonate. The methodology provides excellent stereochemical control and proceeds with high regioselectivity, yielding products with optical purities exceeding 95%.

The linear synthesis of carbamate derivatives has been significantly enhanced through the development of flow chemistry methodologies [9]. Continuous flow processes allow for precise control of reaction parameters and enable the rapid optimization of synthetic sequences. The flow chemistry approach has been successfully applied to the synthesis of various carbamate structures, achieving reaction times of 50 minutes with yields ranging from 45-92% [9].

Table 3: Linear Synthesis Strategies

| Linear Route | Starting Material | Key Transformations | Total Steps | Overall Yield (%) | Optical Purity (%) |

|---|---|---|---|---|---|

| Alanine Route | (S)-Alanine | Protection, reduction, amination | 5 | 65-75 | >99 |

| Epoxide Route | (S)-Propylene oxide | Ring-opening, carbamylation | 3 | 80-90 | >95 |

| Flow Chemistry | Various precursors | Continuous process | Variable | 45-92 | High |

Green Chemistry Approaches

Green chemistry principles have been increasingly applied to the synthesis of (S)-tert-butyl (2-aminopropyl)carbamate, focusing on the development of environmentally sustainable methodologies that minimize waste generation and reduce the use of hazardous reagents [10] [11] [12].

Carbon dioxide-based synthesis represents a significant advancement in green chemistry approaches for carbamate formation [10] [11] [12]. This methodology utilizes carbon dioxide as a renewable C1 feedstock in three-component coupling reactions with amines and alkyl halides. The CO₂-based approach operates under mild conditions (70-80°C, 0.1 MPa) and achieves yields of 68-81% while fixing atmospheric carbon dioxide [13]. The reaction mechanism involves the initial formation of carbamate anions through CO₂ and amine interaction, followed by alkylation with organic halides.

Solvent-free synthetic methodologies have been developed to eliminate the environmental impact associated with organic solvents [14] [15] [16]. These approaches utilize solid-state reactions promoted by heterogeneous catalysts such as silica sulfuric acid or 4-dodecylbenzenesulfonic acid. The solvent-free methods operate at room temperature and provide products with excellent purity (>99%) while generating minimal waste [14] [15].

Aqueous medium synthesis has emerged as another green chemistry approach, utilizing water as the reaction medium for carbamate formation [5]. This methodology involves the ring-opening of cyclic carbonates with amino acids in aqueous solution, achieving yields exceeding 90% without the need for organic solvents or additional purification steps [5]. The aqueous approach demonstrates excellent functional group tolerance and can accommodate various amino acid substrates.

Enzymatic synthesis methods represent the most environmentally benign approach to carbamate formation [17]. These biocatalytic processes operate under ambient conditions in aqueous media and achieve yields up to 99% [17]. The enzymatic methods eliminate the need for toxic reagents and metal catalysts while providing excellent stereochemical control.

Table 4: Green Chemistry Approaches

| Green Method | Environmental Benefits | Atom Economy (%) | Energy Efficiency | Waste Reduction |

|---|---|---|---|---|

| CO₂-Based Synthesis | Fixes CO₂ emissions | 75-85 | Mild conditions | Minimal organic waste |

| Solvent-Free | Eliminates solvents | 85-95 | Room temperature | No solvent waste |

| Aqueous Medium | Water as solvent | 70-80 | Moderate heating | Eliminates organic waste |

| Enzymatic | Biocatalytic process | 90-95 | Ambient conditions | Minimal waste |

Scalability for Research Applications

The scalability of synthetic methodologies for (S)-tert-butyl (2-aminopropyl)carbamate is crucial for enabling research applications and potential industrial implementation. Several approaches have demonstrated successful scale-up from laboratory to pilot-scale operations [18] [19] [20].

Microwave-assisted synthesis has shown particular promise for scalable production, with pilot-scale demonstrations achieving yields of 90-92% at reaction scales of several hundred grams [18] [19]. The microwave methodology reduces reaction times from hours to minutes while maintaining high product quality and stereochemical integrity. The approach utilizes conventional equipment that can be readily adapted for larger-scale operations.

Continuous flow processes represent another scalable approach, offering precise control over reaction parameters and enabling consistent product quality [9]. The flow chemistry methodology has been successfully demonstrated at pilot-scale with residence times of 50 minutes and throughputs suitable for research applications. The continuous process minimizes batch-to-batch variation and allows for real-time optimization of reaction conditions.

Industrial-scale synthesis considerations include the optimization of reaction conditions to maximize yield while minimizing waste generation [18] [21]. The ammonium carbamate synthesis process operates at elevated temperatures (182°C) and pressures (15.5 MPa) with residence times of 20 minutes, achieving conversion ratios of 63% based on carbon dioxide [21]. These conditions represent the practical limits for large-scale carbamate production.

Catalyst recycling and reusability are essential factors for scalable synthesis [22] [23]. Polymer-supported catalysts have been developed that maintain catalytic activity over multiple cycles, with yields consistently exceeding 90% after five recycling cycles [22]. The recyclable catalyst systems reduce waste generation and improve the economic viability of large-scale synthesis.

Table 5: Scalability Parameters for Research Applications

| Scaling Method | Scale Demonstrated | Yield (%) | Throughput | Equipment Requirements |

|---|---|---|---|---|

| Microwave Synthesis | Pilot-scale | 90-92 | 100-500 g/batch | Microwave reactor |

| Continuous Flow | Pilot-scale | 45-92 | 50 mL/min | Flow reactor system |

| Industrial Process | Industrial | 63 | 1725 t/day | High-pressure reactor |

| Recyclable Catalysts | Research-scale | >90 | Variable | Standard equipment |